2-(3-Hydroxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

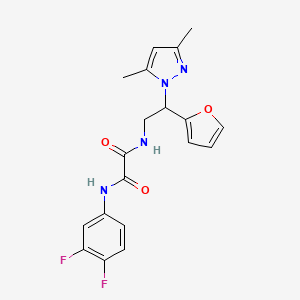

“2-(3-Hydroxyphenoxy)acetamide” is a research-use-only compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It’s a product available from various chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized through condensation reactions . For instance, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetamide group (CONH2) attached to a phenol group (a benzene ring with a hydroxyl group) via an ether linkage (an oxygen atom) . The SMILES string representation of the molecule is OC1=C(C=CC=C1)OCC(N)=O .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Metabolic Pathways and Genetic Differences

The metabolism of acetaminophen involves multiple pathways, including oxidation and deacetylation, leading to the generation of toxic metabolites in cases of overdose. Genetic differences in enzyme genotypes can influence the susceptibility to toxicity and the efficacy of acetaminophen in therapeutics, providing a basis for examining similar compounds like 2-(3-Hydroxyphenoxy)acetamide in the context of genetic variability and metabolic processing (Li-zi Zhao & G. Pickering, 2011).

Analgesic Mechanisms

Research into the analgesic effects of acetaminophen reveals complex mechanisms beyond simple enzyme inhibition, involving metabolites acting on specific brain and spinal cord receptors. This highlights the intricate biochemical interactions that can inform the study of this compound's potential analgesic applications (N. Ohashi & T. Kohno, 2020).

Pharmacological Insights from Ketamine

The therapeutic uses of ketamine, including its analgesic, anti-inflammatory, and antidepressant actions, underscore the diverse pharmacological targets of certain compounds. Understanding ketamine's effects and metabolism can guide the exploration of this compound's potential in similar therapeutic areas (P. Zanos et al., 2018).

Environmental and Toxicological Studies

The environmental impact and toxicological profiles of pharmaceuticals like acetaminophen, as seen in studies on its degradation and toxicity, offer a framework for investigating the environmental behavior and safety of this compound. Understanding the fate of such compounds in the environment and their potential biotoxicity is crucial for assessing their broader impacts (Mohammad Qutob et al., 2022).

Future Directions

Mechanism of Action

Target of Action

It is known that acetamides, a class of compounds to which 2-(3-hydroxyphenoxy)acetamide belongs, interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through molecular interactions based on its structure and functional groups .

Biochemical Pathways

It is known that acetamides can be involved in various biochemical pathways, including those related to the synthesis of carboximidic acids .

Result of Action

Some acetamides have shown good activity in pharmacological studies .

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-(3-Hydroxyphenoxy)acetamide vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently lacking .

Properties

IUPAC Name |

2-(3-hydroxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-2-6(10)4-7/h1-4,10H,5H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOUNZNZDHSLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2693404.png)

![tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B2693411.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2693413.png)

![methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2693414.png)